molecular formula C8H18NO4PS2 B1683475 Vamidothion CAS No. 2275-23-2

Vamidothion

Cat. No.: B1683475
CAS No.: 2275-23-2
M. Wt: 287.3 g/mol
InChI Key: LESVOLZBIFDZGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of vamidothion involves the reaction of O,O-dimethyl phosphorodithioate with 2-(methylamino)-1-propanol in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid . Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high purity and yield.

Chemical Reactions Analysis

Vamidothion undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for hydrolysis. The major products formed from these reactions are this compound sulfoxide, this compound sulfone, and various phosphoric acid derivatives .

Comparison with Similar Compounds

Vamidothion is similar to other organophosphate insecticides such as malathion, parathion, and chlorpyrifos. it is unique in its specific isomerism and systemic action, which provides persistent control of pests . Unlike some other organophosphates, this compound has a higher contact activity as an acaricide .

Similar Compounds

Properties

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfanyl)-N-methylpropanamide
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InChI

InChI=1S/C8H18NO4PS2/c1-7(8(10)9-2)15-5-6-16-14(11,12-3)13-4/h7H,5-6H2,1-4H3,(H,9,10)
Source PubChem
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InChI Key

LESVOLZBIFDZGS-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)NC)SCCSP(=O)(OC)OC
Source PubChem
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Molecular Formula

C8H18NO4PS2
Record name VAMIDOTHION
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DSSTOX Substance ID

DTXSID7042510
Record name Vamidothion
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Molecular Weight

287.3 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline], COLOURLESS CRYSTALS.
Record name Vamidothion
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Solubility

Readily soluble in ... benzene, toluene, methyl ethyl ketone, ethyl acetate, acetonitrile, dichloromethane, cyclohexanone, chloroform (all at 1 kg/L). Almost insol in cyclohexane and petroleum ether., In water, 4 kg/L at 20 °C /miscible/, Solubility in water: very good
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Vapor Pressure

0.00000137 [mmHg], Undergoes slight decomp at room temperature, but solutions in organic solvents (methyl ethyl ketone, cyclohexane) are stable. Decomposes in strong acid or alkaline media. VP: negligible at 20 °C., negligible at room temperature
Record name Vamidothion
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Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation followed by depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Color/Form

Colorless needles, White crystalline

CAS No.

2275-23-2
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Melting Point

43 °C, White waxy solid. Melting point ca 40 °C. /technical vamidothion/, 46-48 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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